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Compound of Interest

Compound Name: 2,3-Dimethoxy-2'-hydroxychalcone

CAS No.: 42220-80-4

Cat. No.: B600360 Get Quote

Executive Summary & Structural Context
2,3-Dimethoxy-2'-hydroxychalcone (C

H

O

, MW: 284.31 g/mol ) represents a "privileged scaffold" in medicinal chemistry. The molecule
features two aromatic rings linked by an

-unsaturated ketone system.[1][2] Its critical structural feature is the Resonance-Assisted
Hydrogen Bond (RAHB) between the 2'-hydroxyl group (Ring A) and the carbonyl oxygen.

This intramolecular interaction is not merely a structural curiosity; it locks the molecule into a

planar conformation, significantly influencing its lipophilicity, membrane permeability, and

binding affinity to targets like ABCG2 (breast cancer resistance protein) and various kinases.

Accurate spectroscopic characterization is therefore essential to distinguish this bioactive

"closed" conformer from open conformers or synthetic impurities.
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To understand the impurity profile during characterization, one must recognize the synthetic

origin. This compound is typically synthesized via Claisen-Schmidt condensation under basic

conditions (KOH/EtOH).

Experimental Protocol: Sample Preparation for Analysis
Purity Requirement: >98% (HPLC) is required for unambiguous NMR assignment.

Solvent Selection:

NMR: Dissolve 10 mg in 0.6 mL CDCl

(Chloroform-d). Note: DMSO-d

can disrupt the intramolecular H-bond, causing chemical shift variations in the -OH signal.

MS: Prepare a 1 ppm solution in LC-MS grade Methanol with 0.1% Formic Acid (to

promote protonation

).

Visualization: Synthetic Pathway & Critical Intermediates
The following diagram outlines the synthesis and the critical "Aldol" intermediate that often

persists as an impurity if dehydration is incomplete.
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Click to download full resolution via product page

Figure 1: Claisen-Schmidt synthetic pathway highlighting the Aldol intermediate, a critical

impurity to monitor during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)
Characterization
NMR is the primary tool for confirming the trans (

) geometry of the linker and the integrity of the hydrogen bond.

H NMR: The Diagnostic Signals
The proton spectrum is dominated by three distinct regions. The most critical diagnostic signal

is the chelated hydroxyl proton.

The Chelated Hydroxyl (

12.5 – 12.9 ppm): Unlike a typical phenolic proton (

5.0–9.0 ppm), the 2'-OH appears as a sharp singlet very far downfield (approx.

12.8 ppm).

Mechanism:[1] The proton is deshielded by the magnetic anisotropy of the carbonyl group

and the electron withdrawal inherent in the hydrogen bond.

Validation: If this peak is broad or shifted upfield (<11 ppm), suspect water contamination

or disruption of the H-bond (e.g., use of DMSO).

The Vinylic System (

7.5 – 8.2 ppm): The

-unsaturated protons confirm the geometry.

H-
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: Appears as a doublet at a lower field (

~8.1 ppm) due to resonance deshielding from the carbonyl.

H-

: Appears as a doublet upfield (

~7.6 ppm).

Coupling Constant (

): The coupling constant

must be 15.0 – 16.0 Hz. This large value confirms the trans (E) configuration. A value of 8-
10 Hz would indicate the cis (Z) isomer, which is sterically unstable and rare in this
synthesis.

C NMR: The Carbon Skeleton
Carbonyl Carbon (

):

193.0 – 194.0 ppm.

Insight: This is slightly shielded compared to a non-H-bonded acetophenone precursor (

~197 ppm), reflecting the resonance contribution of the chelate ring.

Methoxy Carbons: Two distinct signals at

56.0 – 61.0 ppm.

Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" of the functional groups. In this molecule, it serves as a

secondary confirmation of the intramolecular hydrogen bond.

Key Vibrational Modes
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Functional Group

Frequency (

, cm

)

Diagnostic Interpretation

O-H (Chelated)
Broad, weak band (often

obscured)

The strong intramolecular H-

bond weakens the O-H force

constant, broadening the band

significantly, sometimes

making it hard to detect in the

standard 3200-3500 region.[3]

C=O (Carbonyl) 1630 – 1640 cm

Critical Diagnostic. A standard

conjugated ketone appears at

~1665 cm

. The shift to lower

wavenumbers (bathochromic

shift) is caused by the H-bond

lengthening the C=O bond

(single-bond character).

C=C (Alkene) 1580 – 1600 cm Conjugated alkene stretch.

C-O-C (Ether) 1250 – 1270 cm Asymmetric stretching of the

methoxy groups.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural verification through

fragmentation patterns.[4]

Ionization & Parent Ion
Technique: ESI (Electrospray Ionization) in Positive Mode (

ve).[5]

Parent Ion:
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.

Sodium Adduct:

(common in glass/solvent contamination).

Fragmentation Pathways (MS/MS)
Chalcones undergo characteristic Retro-Diels-Alder (RDA) cleavage and

-cleavage relative to the carbonyl.

Loss of Ring B (Styryl fragment): Cleavage of the C(

)-C(=O) bond.

Loss of Methyl Radical:

. Loss of

from the methoxy groups.

Loss of Water:

. Common in ortho-hydroxy compounds.

Visualization: Fragmentation Logic
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Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for 2'-hydroxychalcones.

Consolidated Data Summary
The following table summarizes the theoretical and experimental expectations for 2,3-
dimethoxy-2'-hydroxychalcone.

Technique Parameter Value / Range
Structural
Assignment

H NMR (ppm) 12.80 (s, 1H) 2'-OH (Chelated)

8.15 (d, 1H,

Hz)

H-

(Trans alkene)

7.60 (d, 1H,

Hz)

H-

(Trans alkene)

3.85, 3.92 (s, 6H)
-OCH

(Methoxy groups)

C NMR (ppm) 193.5 C=O[6][7] (Carbonyl)

FT-IR
(cm

)

1635 C=O (H-bonded)

1590 C=C (Alkene)

MS (ESI) 285.1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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